molecular formula C7H4Na2O5S B2674909 Disodium 3-sulfonatobenzoate CAS No. 14995-40-5; 17625-03-5

Disodium 3-sulfonatobenzoate

Cat. No.: B2674909
CAS No.: 14995-40-5; 17625-03-5
M. Wt: 246.14
InChI Key: OLINJIZFBLZETG-UHFFFAOYSA-L
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Description

Disodium 3-sulfonatobenzoate is a useful research compound. Its molecular formula is C7H4Na2O5S and its molecular weight is 246.14. The purity is usually 95%.
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Properties

CAS No.

14995-40-5; 17625-03-5

Molecular Formula

C7H4Na2O5S

Molecular Weight

246.14

IUPAC Name

disodium;3-sulfonatobenzoate

InChI

InChI=1S/C7H6O5S.2Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

OLINJIZFBLZETG-UHFFFAOYSA-L

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Disodium 3-sulfonatobenzoate undergoes oxidation primarily at the sulfonate or carboxylic acid groups under controlled conditions:

  • Sulfonate group oxidation : Reaction with strong oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) in acidic or alkaline media converts the sulfonate (–SO<sub>3</sub><sup>−</sup>) group into sulfate (SO<sub>4</sub><sup>2−</sup>) or other oxidized sulfur species.

  • Carboxylic acid oxidation : The carboxylate (–COO<sup>−</sup>) group can be decarboxylated under high-temperature oxidative conditions, yielding CO<sub>2</sub> and a simpler sulfonated aromatic compound.

Key conditions :

ReagentMediumProduct
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>Sulfate derivatives
H<sub>2</sub>O<sub>2</sub>AlkalinePartially oxidized intermediates

Reduction Reactions

Reductive pathways target the sulfonate group or aromatic ring:

  • Sulfonate reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the sulfonate group to a thiol (–SH), forming 3-mercaptobenzoic acid derivatives.

  • Ring hydrogenation : Under high-pressure H<sub>2</sub> and rhodium catalysts, the benzene ring is hydrogenated to a cyclohexane derivative, retaining the sulfonate and carboxylate groups.

Mechanistic insight :
The sulfonate group’s electron-withdrawing nature slightly activates the ring for reduction, though steric hindrance from the sodium ions may slow reaction kinetics.

Hydrolysis and Aqueous Stability

The compound exhibits high solubility in water due to its ionic nature, but its stability depends on pH and temperature:

  • Acidic hydrolysis : Protonation of the sulfonate and carboxylate groups at pH < 3 leads to precipitation of 3-sulfobenzoic acid .

  • Alkaline hydrolysis : At pH > 10, the carboxylate group remains stable, while the sulfonate group may undergo nucleophilic substitution with hydroxide ions, forming phenol derivatives.

Decomposition profile :

pHTemperature (°C)Primary Product
2253-Sulfobenzoic acid (solid)
12803-Hydroxybenzoic acid

Biochemical Interactions

In biochemical systems, the compound acts as:

  • Buffer agent : Stabilizes pH in enzymatic assays (e.g., protease activity studies) via its carboxylate/sulfonate buffer system.

  • Protein stabilizer : Sulfonate groups interact with positively charged amino acid residues, reducing protein aggregation.

Applications :

  • Drug delivery systems (enhancing solubility of hydrophobic APIs).

  • Proteomics research (buffer component in 2D electrophoresis).

The reactivity of this compound is defined by its bifunctional aromatic structure, enabling participation in oxidation, reduction, hydrolysis, and coordination chemistry. Its stability in aqueous media and utility in synthesizing advanced materials underscore its importance in both industrial and research settings.

Q & A

Basic: How should researchers design a synthesis protocol for Disodium 3-sulfonatobenzoate?

Methodological Answer:
To optimize synthesis, begin by selecting precursor compounds (e.g., 3-sulfobenzoic acid) and neutralizing with sodium hydroxide under controlled pH (7.0–9.0). Monitor reaction progress via thin-layer chromatography (TLC) or in situ pH probes. Purify the product using recrystallization from ethanol-water mixtures, ensuring residual solvents are removed via vacuum drying. Validate purity via melting point analysis, NMR (¹H/¹³C), and FTIR spectroscopy to confirm sulfonate and carboxylate functionalities . For reproducibility, document stoichiometric ratios, temperature (±2°C), and agitation rates.

Basic: What are the best practices for storing this compound to maintain stability?

Methodological Answer:
Store the compound in airtight, light-resistant containers under ambient humidity (<50% RH) and temperature (20–25°C). Conduct accelerated stability studies by exposing samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC-UV. Compare results against USP guidelines for analogous salts, which recommend 24-month shelf life under proper conditions . Avoid prolonged exposure to acidic vapors or reducing agents to prevent decomposition.

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Cross-validate conflicting data (e.g., NMR peak splitting vs. X-ray crystallography) by:

  • Repeating experiments under standardized conditions (solvent, concentration, temperature).
  • Using complementary techniques (e.g., mass spectrometry for molecular weight confirmation, FTIR for functional groups).
  • Employing computational tools like Gaussian to simulate NMR spectra and compare with empirical data.
    For crystallographic discrepancies, refine data using the WinGX suite to check for lattice symmetry mismatches or thermal motion artifacts .

Advanced: What computational methods predict the reactivity of this compound in aqueous solutions?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model hydration shells and protonation states. Use molecular dynamics (MD) simulations (e.g., GROMACS) to analyze diffusion coefficients and ion-pair formation. Validate predictions experimentally via conductivity measurements and pH-dependent solubility studies. Cross-reference results with databases like SciFinder to identify analogous sulfonates’ behavior in aqueous media .

Advanced: How can systematic reviews address gaps in the literature on this compound applications?

Methodological Answer:
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. Use Boolean operators in databases (e.g., PubMed, SciFinder) with terms like “sulfonatobenzoate AND (coordination polymer OR catalysis)”. Extract data into standardized tables (e.g., compound properties, synthesis methods, applications) and assess bias via PRISMA guidelines. For meta-analysis, use tools like RevMan to pool data on thermodynamic stability or catalytic efficiency .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

  • Quantitative NMR (qNMR): Use deuterated DMSO as a solvent and 1,4-bis(trimethylsilyl)benzene as an internal standard.
  • Elemental Analysis: Compare experimental C/H/N/S percentages against theoretical values (tolerance ±0.3%).
  • Ion Chromatography: Quantify residual sodium ions and sulfate byproducts.
    Document all results with uncertainty intervals and replicate measurements (n≥3) .

Advanced: How can crystallographic data for this compound be optimized for publication?

Methodological Answer:
Refine X-ray diffraction data using ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against Cambridge Structural Database (CSD) entries. Address disorder by applying restraints (e.g., SIMU/DELU in SHELXL). Report R-factors (<5%), completeness (>95%), and redundancy (>4). For non-crystallographers, collaborate with crystallography hubs to ensure IUCr compliance .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Conduct a hazard assessment using SDS databases (e.g., PubChem) for sulfonate salts.
  • Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Store separately from strong acids/oxidizers to avoid exothermic reactions.
  • Dispose of waste via neutralization (pH 7) and approved chemical disposal protocols .

Advanced: How can researchers design experiments to study the coordination chemistry of this compound?

Methodological Answer:

  • Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via UV-Vis (ligand-to-metal charge transfer bands) and EPR spectroscopy.
  • Determine binding constants via potentiometric titrations (e.g., HyperQuad software).
  • Compare crystallographic data (e.g., Jahn-Teller distortions) with DFT-optimized geometries .

Advanced: What methodologies ensure reproducibility in kinetic studies of this compound reactions?

Methodological Answer:

  • Use stopped-flow spectrophotometry to track reaction rates under pseudo-first-order conditions.
  • Control temperature (±0.1°C) with a thermostatted cell holder.
  • Validate rate constants via Arrhenius plots and compare with Eyring equation-derived values.
  • Share raw data and analysis scripts (e.g., Python or R) in supplementary materials .

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